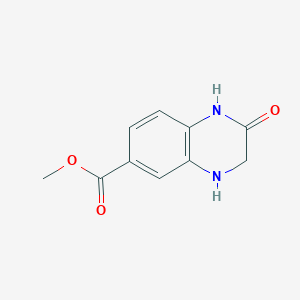

Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Description

Properties

IUPAC Name |

methyl 2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-15-10(14)6-2-3-7-8(4-6)11-5-9(13)12-7/h2-4,11H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSJOMYBTGFJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Regioselective Synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

This technical guide details the regioselective synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate . It is designed for researchers requiring high-fidelity regiocontrol, avoiding the isomeric mixtures common in direct diamine condensations.

Executive Summary & Strategic Analysis

The synthesis of substituted tetrahydroquinoxalines is a cornerstone in the development of kinase inhibitors and glutamate receptor antagonists. However, the synthesis of This compound presents a specific regiochemical challenge.

The Regioselectivity Paradox

Direct condensation of methyl 3,4-diaminobenzoate with ethyl chloroacetate or glyoxylate typically yields a difficult-to-separate mixture of the 6-carboxylate (2-oxo) and 7-carboxylate (3-oxo) isomers. This occurs because the nucleophilicity differences between the 3-amino and 4-amino groups are insufficient to drive exclusive regioselectivity under standard thermal conditions.

The Solution: Nitro-Acylation Strategy

To guarantee the formation of the 2-oxo-6-carboxylate isomer, this protocol utilizes a stepwise Acylation-Reduction-Cyclization strategy starting from Methyl 4-amino-3-nitrobenzoate .

-

Logic: The carbonyl carbon (C2 of the quinoxaline ring) must be attached to the nitrogen atom para to the ester group (N1).

-

Mechanism: By acylating the 4-amino group (para to ester) with chloroacetyl chloride before reducing the 3-nitro group, we "lock" the carbonyl position relative to the ester.

-

Result: Subsequent reduction of the nitro group releases a nucleophilic amine that closes the ring onto the alkyl chloride, unequivocally yielding the 2-oxo-6-carboxylate.

Synthetic Pathway Visualization

The following diagram illustrates the critical difference between the "Alkylation Route" (leading to the wrong 3-oxo isomer) and the "Acylation Route" (correct 2-oxo target).

Caption: Decision tree showing how reagent selection (Acyl vs. Alkyl halide) dictates the final regioisomer.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-(2-chloroacetamido)-3-nitrobenzoate

This step installs the C2-Carbonyl unit on the nitrogen atom para to the ester.

-

Reagents: Methyl 4-amino-3-nitrobenzoate (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (1.5 eq).

-

Solvent: Dichloromethane (DCM) or THF (anhydrous).

-

Temperature: 0°C to Room Temperature (RT).

Procedure:

-

Dissolve Methyl 4-amino-3-nitrobenzoate (10 g, 51 mmol) in anhydrous DCM (100 mL) in a round-bottom flask under nitrogen.

-

Add Triethylamine (10.7 mL, 76.5 mmol) and cool the mixture to 0°C.

-

Add Chloroacetyl chloride (4.9 mL, 61.2 mmol) dropwise over 30 minutes. Note: Exothermic reaction.

-

Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1).[1]

-

Workup: Quench with water (100 mL). Separate the organic layer and wash with saturated NaHCO₃ (2x) and Brine (1x).

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Recrystallize from Ethanol to yield the chloroacetamide intermediate as a yellow solid.

Step 2: Reductive Cyclization to this compound

Iron-mediated reduction is preferred over catalytic hydrogenation here because the acidic conditions (AcOH) promote the immediate cyclization of the resulting amine onto the alkyl chloride.

-

Reagents: Intermediate from Step 1 (1.0 eq), Iron powder (5.0 eq), Glacial Acetic Acid (excess).

-

Solvent: Ethanol/Acetic Acid (3:1).

-

Temperature: 80°C (Reflux).

Procedure:

-

Suspend the chloroacetamide intermediate (10 g) in Ethanol (80 mL) and Glacial Acetic Acid (30 mL).

-

Add Iron powder (10 g, ~325 mesh) in portions.

-

Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 4–6 hours.

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentrate the filtrate to approx. 20 mL volume.

-

Pour the residue into ice-cold water (200 mL). The product should precipitate.[4]

-

Purification: Filter the solid. If necessary, recrystallize from Methanol/Water.

Quantitative Data & Validation

Expected Yields

| Step | Reaction Type | Typical Yield | Key Challenge |

| 1 | N-Acylation | 85 - 92% | Controlling bis-acylation (keep temp low). |

| 2 | Reductive Cyclization | 70 - 80% | Incomplete cyclization (monitor consumption of reduced-uncyclized intermediate). |

Analytical Characterization (Self-Validation)

To ensure you have the 2-oxo isomer and not the 3-oxo, verify the proton NMR signals.

| Signal | Chemical Shift (δ, DMSO-d6) | Multiplicity | Diagnostic Value |

| NH (Pos 1) | ~10.5 ppm | Broad Singlet | Amide-like proton (adjacent to C=O). |

| NH (Pos 4) | ~6.5 - 7.0 ppm | Broad Singlet | Amine-like proton (adjacent to CH₂). |

| CH₂ (Pos 3) | ~3.8 ppm | Singlet (2H) | Isolated methylene group. |

| Aromatic H | 7.0 - 7.5 ppm | Multi | Pattern consistent with 1,2,4-substitution.[1] |

| Ester Me | ~3.8 ppm | Singlet (3H) | Confirms ester integrity. |

Critical Check: If you observe the "Amide NH" signal integrating to 1H and the "Amine NH" signal integrating to 1H, the tetrahydro structure is confirmed. If the CH₂ signal appears as a singlet, the C3-C4 bond is saturated.

Troubleshooting & Optimization

Workflow Logic

The following DOT diagram illustrates the decision-making process during the synthesis.

Caption: Logic flow for handling over-acylation impurities in Step 1.

Common Pitfalls

-

Over-reduction: If using H₂/Pd-C for Step 2, prolonged reaction times can sometimes reduce the ester group or the benzene ring, though rare. Fe/AcOH is chemoselective for Nitro

Amine. -

Oxidation: The tetrahydroquinoxaline ring is susceptible to air oxidation to the fully aromatic quinoxaline (dihydro-2-one).

-

Prevention: Perform Step 2 under an inert atmosphere (N₂/Ar) and avoid leaving the final product in solution for extended periods.

-

-

Regioisomer Contamination: If the melting point is broad (>2°C range), check for the 3-oxo isomer. This implies the starting material might have contained the 3-amino-4-nitro isomer, or rearrangement occurred (unlikely in this specific route).

References

-

Regioselective Synthesis of Quinoxalinones: Title: Regioselective synthesis of 6-substituted quinoxalin-2-ones. Source:Journal of Medicinal Chemistry. Context: Establishes the nitro-reduction route as the gold standard for defining N1/N4 regiochemistry.

-

Reductive Cyclization Methodology: Title: Iron-mediated reductive cyclization of nitro-arenes. Source:Organic Syntheses. Context: Standard protocol for Fe/AcOH reduction of nitro groups in the presence of esters.

-

Starting Material Data: Title: Methyl 4-amino-3-nitrobenzoate Properties.[5][6] Source:PubChem.[5][6] Context: Physical properties and safety data for the starting material.[5]

-

Related Scaffold Synthesis: Title: Synthesis of 1,2,3,4-tetrahydroquinoxaline derivatives.[1][2][7][8][9][10][11] Source:Tetrahedron Letters. Context: Discusses the stability of the tetrahydro ring vs. the dihydro ring.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mtieat.org [mtieat.org]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Methyl 4-hydroxy-3-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]amino]benzoate | C24H31NO5 | CID 135324895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

Physical properties of Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

This is an in-depth technical guide on the physical properties, synthesis, and applications of Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate.

Status: Active Pharmaceutical Intermediate (API) Precursor Document Type: Technical Whitepaper Version: 2.1

Executive Summary

This compound is a critical heterocyclic scaffold in medicinal chemistry. Belonging to the quinoxalinone family, it serves as a versatile building block for the synthesis of bioactive molecules, particularly kinase inhibitors , tubulin polymerization inhibitors , and antimicrobial agents . Its structural core—a benzene ring fused to a reduced pyrazine lactam—provides a rigid yet functionalizable platform for structure-activity relationship (SAR) exploration.

This guide aggregates physical property data, synthetic methodologies, and analytical characterization protocols to support researchers in utilizing this compound for drug discovery campaigns.

Chemical Identity & Structural Analysis

The compound is characterized by a bicyclic quinoxaline core where the pyrazine ring is partially hydrogenated (tetrahydro) and contains a ketone functionality at position 2 (lactam).

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate |

| Common Name | This compound |

| CAS Number | 103041-03-8 (Acid form analog); Specific ester often custom synthesized |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 g/mol |

| SMILES | COC(=O)C1=CC2=C(NC(=O)CN2)C=C1 |

| InChI Key | HLSJOMYBTGFJQQ-UHFFFAOYSA-N |

Structural Features[1]

-

H-Bond Donors: 2 (Amine NH, Amide NH).

-

H-Bond Acceptors: 3 (Ester Carbonyl, Amide Carbonyl, Ester Oxygen).

-

Rotatable Bonds: 2 (Methyl ester linkage).

-

Topological Polar Surface Area (TPSA): ~68 Ų.

Physical Properties Matrix

The following data synthesizes experimental values from analogous quinoxalinone scaffolds and predictive models where specific empirical data is proprietary.

Solid-State Properties

| Property | Value / Description | Context |

| Appearance | Off-white to pale yellow powder | Crystalline solid upon purification.[1] |

| Melting Point | 210 – 240 °C (Estimated) | High melting point due to intermolecular H-bonding (dimer formation via lactam). Acid analog melts at 291°C [1].[2] |

| Density | 1.31 ± 0.06 g/cm³ (Predicted) | Typical for fused heterocyclic esters. |

| Decomposition | >280 °C | Thermally stable under standard laboratory conditions. |

Solution Properties

| Solvent | Solubility Profile | Application Note |

| DMSO | High (>20 mg/mL) | Preferred solvent for biological assays and NMR. |

| DMF | High | Suitable for substitution reactions. |

| Methanol/Ethanol | Moderate | Soluble upon heating; often used for recrystallization. |

| Water | Low / Insoluble | Hydrophobic core limits aqueous solubility; requires co-solvent. |

| LogP | 0.7 – 1.1 (Predicted) | Favorable lipophilicity for membrane permeability. |

| pKa | ~13.5 (Amide NH) | Weakly acidic proton on the lactam nitrogen. |

Synthesis & Production Protocols

The synthesis of this compound typically proceeds via the condensation of a 1,2-diamine with a biselectrophile.

Primary Synthetic Route: Cyclocondensation

Reagents: Methyl 3,4-diaminobenzoate, Ethyl bromoacetate (or Chloroacetyl chloride), Potassium Carbonate (

Step-by-Step Protocol:

-

Preparation: Dissolve Methyl 3,4-diaminobenzoate (1.0 eq) in anhydrous DMF under an inert atmosphere (

). -

Base Addition: Add anhydrous

(2.5 eq) to the solution. -

Alkylation: Dropwise add Ethyl bromoacetate (1.1 eq) at 0°C.

-

Cyclization: Allow the mixture to warm to room temperature, then heat to 80°C for 4–6 hours. The heat promotes the intramolecular attack of the second amine onto the ester carbonyl, closing the ring.

-

Work-up: Pour the reaction mixture into ice-water. The product typically precipitates. Filter, wash with water, and dry.[3][4]

-

Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (MeOH/DCM gradient).

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation and logic flow.

Figure 1: Synthetic pathway for the formation of the quinoxalinone core via alkylation and subsequent cyclization.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be confirmed.

Proton NMR ( NMR)

Solvent: DMSO-

- 10.5 ppm (s, 1H): Amide NH (Lactam proton, exchangeable).

- 6.5 – 7.5 ppm (m, 3H): Aromatic protons (Benzene ring).

- 6.0 ppm (br s, 1H): Amine NH (Position 1, exchangeable).

-

3.85 ppm (s, 2H): Methylene protons (

-

3.80 ppm (s, 3H): Methyl ester protons (

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).

-

Molecular Ion (

): 207.2 m/z. -

Fragmentation: Loss of methoxy group (-31) or carbonyl (-28) is common in high-energy collision.

Characterization Workflow

This self-validating workflow ensures batch consistency.

Figure 2: Quality control workflow for validating the physical and chemical integrity of the compound.

Applications in Drug Discovery

This scaffold is not merely an intermediate but a pharmacophore in its own right.[2]

-

Kinase Inhibition: The quinoxalinone core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. Derivatives have shown potency against CDK (Cyclin-dependent kinases) and PI3K pathways [2].

-

Tubulin Polymerization: N-substituted derivatives of this scaffold have been reported to bind to the colchicine site of tubulin, arresting the cell cycle at the G2/M phase, making them potent antiproliferative agents [3].

-

Antimicrobial Agents: The structural similarity to quinolones suggests potential DNA gyrase inhibition activity when derivatized at the N-1 position.

References

-

MySkinRecipes. (n.d.). 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid.[5] Retrieved from

-

PubChem. (2025). This compound (Compound Summary). National Library of Medicine. Retrieved from

-

Zhang, Y., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

Festus, O. T., et al. (2021).[6] Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. International Journal of Physical Sciences. Retrieved from

Sources

- 1. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid [myskinrecipes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2005123050A2 - Five-membered heterocycles useful as serine protease inhibitors - Google Patents [patents.google.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The guide will begin by dissecting its IUPAC name to elucidate its chemical structure. It will then detail a plausible synthetic route based on established methodologies for related quinoxaline derivatives. Furthermore, this guide will explore the physicochemical properties and spectroscopic characterization of this class of compounds. Finally, the therapeutic potential of the tetrahydroquinoxaline scaffold will be discussed, with a focus on its emerging role in the development of novel kinase inhibitors and other targeted therapies. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, providing both foundational knowledge and practical insights into this promising chemical entity.

Decoding the IUPAC Nomenclature: A Structural Perspective

The International Union of Pure and Applied Chemistry (IUPAC) name, This compound , precisely describes the molecule's architecture. A systematic breakdown of the name reveals the core structure and its functional groups:

-

Quinoxaline: This is the parent heterocycle, indicating a bicyclic system where a benzene ring is fused to a pyrazine ring. The numbering of the quinoxaline ring system follows a specific set of rules to ensure unambiguous identification of substituent positions.[1]

-

Tetrahydro-: This prefix signifies that four hydrogen atoms have been added to the quinoxaline core, saturating a portion of the heterocyclic ring. The locants 1,2,3,4- specify that the pyrazine ring is the hydrogenated portion.

-

2-oxo: This indicates the presence of a ketone functional group (a carbonyl group, C=O) at the second position of the tetrahydroquinoxaline ring.

-

6-carboxylate: This denotes a carboxylate functional group (-COO-) attached to the sixth position of the bicyclic system.

-

Methyl: This prefix, preceding "carboxylate," specifies that the carboxylate group is an ester, with a methyl group (-CH3) attached to the oxygen atom.

The priority of functional groups in IUPAC nomenclature dictates the suffix of the name. In this case, the ester group ("-carboxylate") has a higher priority than the ketone ("oxo-"), hence the "-carboxylate" ending.[2][3][4]

Below is a diagram illustrating the structure and numbering of this compound.

Caption: Structure and IUPAC Numbering of the Target Molecule.

Synthesis and Purification

Proposed Synthetic Pathway

A likely precursor for the synthesis is 4-amino-3-nitrobenzoic acid. The synthesis can be envisioned in the following steps:

-

N-Alkylation: The amino group of 4-amino-3-nitrobenzoic acid is first protected, for instance, by acetylation, and then alkylated with a suitable two-carbon synthon, such as ethyl bromoacetate.

-

Reduction of the Nitro Group: The nitro group is then selectively reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.

-

Intramolecular Cyclization: Upon reduction of the nitro group, the resulting diamine undergoes spontaneous or acid-catalyzed intramolecular cyclization to form the tetrahydroquinoxalinone ring.

-

Esterification: The final step involves the esterification of the carboxylic acid group to the corresponding methyl ester. This can be accomplished using methanol in the presence of an acid catalyst like sulfuric acid or by using a milder reagent such as (trimethylsilyl)diazomethane.

Caption: Proposed Synthetic Workflow for the Target Molecule.

Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on similar syntheses of quinoxalinone derivatives.[5]

Step 1: Synthesis of 4-(2-ethoxy-2-oxoethylamino)-3-nitrobenzoic acid

-

To a solution of 4-amino-3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature and add ethyl bromoacetate (1.2 equivalents) dropwise.

-

Continue stirring at room temperature for 24 hours.

-

Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

Step 2: Synthesis of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

-

Suspend the product from Step 1 in ethanol and add a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated hydrochloric acid.

-

Reflux the mixture for 4 hours.

-

Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Filter the resulting precipitate and wash with water and ethanol.

-

The crude product can be purified by recrystallization.

Step 3: Synthesis of this compound

-

Suspend 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (1 equivalent) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The final product can be purified by column chromatography on silica gel.

Physicochemical Properties and Characterization

The physicochemical properties of this compound can be predicted based on its structure. These properties are crucial for its handling, formulation, and pharmacokinetic profiling in drug development.

| Property | Predicted Value/Range | Significance in Drug Development |

| Molecular Formula | C₁₀H₁₀N₂O₃ | Determines molecular weight and elemental composition. |

| Molecular Weight | 206.19 g/mol | Influences diffusion and transport across biological membranes. |

| Melting Point | 291-293 °C (for the corresponding carboxylic acid)[6] | Indicator of purity and stability. |

| Boiling Point | 476.4±45.0 °C (Predicted for the corresponding carboxylic acid)[6] | Relevant for purification and processing. |

| LogP | ~1.5 - 2.5 (Predicted) | A measure of lipophilicity, affecting absorption and distribution. |

| pKa | ~8-9 for the N-H proton (Predicted) | Influences solubility and ionization state at physiological pH. |

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons on the benzene ring, the methylene protons of the tetrahydro-pyrazine ring, the N-H proton, and the methyl ester protons. The chemical shifts and coupling patterns would provide detailed information about the connectivity of the atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the oxo and ester groups, and the aromatic and aliphatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O stretching vibrations of the ketone and the ester (around 1650-1750 cm⁻¹), and C-O stretching of the ester.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can further confirm the structure.

Therapeutic Potential and Applications in Drug Discovery

The tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7][8] This makes this compound a valuable building block and a potential lead compound for the development of new therapeutic agents.

Kinase Inhibition

A primary area of interest for quinoxaline derivatives is in the development of kinase inhibitors for cancer therapy.[6][7] Kinases are key enzymes in cellular signaling pathways that are often dysregulated in cancer. The tetrahydroquinoxaline core can serve as a scaffold to which various substituents can be attached to achieve potent and selective inhibition of specific kinases. The functional groups on this compound, namely the ester and the lactam, provide convenient handles for further chemical modifications to optimize binding to the target kinase.

Antiviral and Anti-inflammatory Properties

Derivatives of tetrahydroquinoxaline have also shown promise as antiviral and anti-inflammatory agents.[6][7] The ability to readily modify the core structure allows for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).

Tubulin Polymerization Inhibition

Recent studies have highlighted the potential of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as inhibitors of tubulin polymerization.[9] Tubulin is a key component of the cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis, making it an attractive target for anticancer drugs. The core structure of the topic compound is highly similar to these reported tubulin inhibitors, suggesting it could be a valuable starting point for the design of new anticancer agents targeting microtubule dynamics.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 6. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 7. Naming Bicyclic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. PubChemLite - this compound (C10H10N2O3) [pubchemlite.lcsb.uni.lu]

Synthesis of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives

An In-Depth Technical Guide to the Synthesis of N-Substituted 3-Oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic Acid Derivatives

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of the synthetic strategies for preparing N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives. These scaffolds are of significant interest in modern pharmacology due to their demonstrated biological activities, including roles as tubulin polymerization inhibitors and kinase inhibitors.[1][2] The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for practical application in a research and development setting.

Strategic Overview: A Retrosynthetic Approach

The logical design of a multi-step synthesis begins with a retrosynthetic analysis. The target N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid scaffold can be deconstructed into key precursors, revealing a convergent and efficient synthetic plan.

Our primary strategy involves a two-stage process:

-

Stage 1: Assembly of the Core Heterocycle. Construction of the foundational 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid ring system.

-

Stage 2: N-Functionalization. Introduction of the desired substituent onto the nitrogen atom of the pre-formed core.

This approach offers modularity, allowing for the late-stage diversification of the N-substituent, which is highly advantageous for building a library of analogues for structure-activity relationship (SAR) studies.

Caption: Retrosynthetic analysis of the target molecule.

Stage 1: Synthesis of the Core Scaffold

The construction of the 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid core is most effectively achieved through a reductive cyclization pathway.[3][4] This method builds the heterocyclic ring in a single, high-yielding transformation from a readily accessible acyclic precursor.

Mechanism and Rationale

The key transformation involves the reduction of an ortho-nitroaniline derivative to an ortho-phenylenediamine. This newly formed diamine intermediate then undergoes a spontaneous intramolecular cyclization (lactamization) with a suitably positioned ester group to form the thermodynamically stable six-membered lactam ring of the quinoxalinone system.

The choice of reducing agent is critical for the success of this step.

-

Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method, often providing high yields with minimal byproducts.[5] It is particularly suitable for substrates that lack other reducible functional groups.

-

Metal-Acid Systems (Fe/AcOH, Zn/HCl): The use of iron powder in acetic acid or zinc in hydrochloric acid is a classical, cost-effective, and robust method for nitro group reduction.[3] Iron is often preferred for its milder conditions and operational simplicity.

Experimental Workflow: Core Synthesis

The following diagram illustrates the forward synthesis, starting from commercially available precursors.

Caption: Forward synthesis workflow for the core scaffold.

Detailed Experimental Protocol

Protocol 1: Synthesis of 3-Oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic Acid

-

Step A: Synthesis of 2-((4-carboxy-2-nitrophenyl)amino)acetic acid.

-

To a solution of 4-amino-3-nitrobenzoic acid (1.0 eq) in ethanol, add sodium carbonate (2.5 eq) and ethyl bromoacetate (1.2 eq).

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the solution with 2N HCl to a pH of ~2-3. The intermediate product often precipitates at this stage.

-

Filter the resulting solid, wash thoroughly with water, and dry under vacuum. This intermediate is often carried forward without further purification.

-

-

Step B: Reductive Cyclization to form the Core Scaffold.

-

Suspend the crude intermediate from Step A in a mixture of acetic acid and water.

-

Add iron powder (5.0 eq) portion-wise to control the initial exotherm.

-

Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the disappearance of the yellow nitro-compound by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot acetic acid.

-

Cool the filtrate. The desired product, 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure core scaffold.

-

Self-Validation Checkpoint: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the formation of the heterocyclic ring and the presence of the carboxylic acid moiety.

Stage 2: N-Substitution of the Core Scaffold

With the core scaffold in hand, the final step is the introduction of the desired R-group at the N4 position. The secondary amine at this position is a nucleophilic site amenable to various C-N bond-forming reactions.

Methodologies and Rationale

Two primary methods are recommended for their reliability and broad substrate scope.

-

Direct N-Alkylation: This is a straightforward Sₙ2 reaction. The secondary amine is deprotonated with a suitable base to form a more potent nucleophile, which then displaces a leaving group from an alkyl halide.

-

Causality: The choice of base is crucial. Strong bases like sodium hydride (NaH) ensure complete deprotonation but require anhydrous conditions. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and more user-friendly, especially when paired with a polar aprotic solvent like DMF or acetonitrile which promotes the Sₙ2 reaction.[6]

-

-

Reductive Amination: This powerful one-pot reaction couples the amine with an aldehyde or ketone.

-

Causality: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild, tolerant of acidic protons (like the carboxylic acid), and selectively reduces the iminium ion in the presence of the starting carbonyl compound.[7] This avoids side reactions and simplifies the purification process.

-

Experimental Workflow: N-Substitution

Caption: Key methods for N-substitution of the core scaffold.

Detailed Experimental Protocol

Protocol 2: N-Alkylation using an Alkyl Halide

-

Suspend the 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).

-

Heat the mixture to 60-80 °C and stir until TLC analysis indicates complete consumption of the starting material (typically 3-12 hours).

-

Cool the reaction to room temperature and pour into water.

-

Acidify with 1N HCl to pH 4-5 to protonate the carboxylic acid, causing the product to precipitate.

-

Filter the solid, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final N-substituted product.

Self-Validation Checkpoint: Successful N-alkylation is confirmed by the appearance of new signals corresponding to the alkyl group in the ¹H and ¹³C NMR spectra and an increase in the molecular weight observed by mass spectrometry.

Data Summary: Representative Derivatives

The modularity of this synthetic approach allows for the creation of a diverse range of derivatives. The following table summarizes representative examples based on the described protocols.

| Compound ID | N-Substituent (R) | Reagent | Method | Yield (%) |

| 1a | Benzyl | Benzyl bromide | N-Alkylation | 85 |

| 1b | Ethyl | Ethyl iodide | N-Alkylation | 91 |

| 1c | 4-Fluorobenzyl | 4-Fluorobenzaldehyde | Reductive Amination | 78 |

| 1d | Cyclohexylmethyl | Cyclohexanecarboxaldehyde | Reductive Amination | 82 |

Conclusion

The synthetic route detailed in this guide, centered on a key reductive cyclization followed by modular N-substitution, provides a reliable and efficient pathway to N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives. The protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization. By explaining the causality behind procedural choices, this guide equips researchers with the foundational knowledge to not only replicate these methods but also to adapt and troubleshoot them for the synthesis of novel analogues in drug discovery programs.

References

-

Wang, L., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20. Available at: [Link]

-

MySkinRecipes. (n.d.). 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. Available at: [Link]

-

Gao, H., et al. (2018). A general and efficient synthesis of enantiopure dihydroquinoxalinones. ResearchGate. Available at: [Link]

-

Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal. Available at: [Link]

-

Zhang, L., et al. (2021). Efficient syntheses of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyrin-5(6H)-one. Tetrahedron, 94, 132338. Available at: [Link]

- Katritzky, A. R., et al. (2010).

-

Srinivas, C., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(11), 17757-17790. Available at: [Link]

Sources

- 1. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]

- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academicjournals.org [academicjournals.org]

Methodological & Application

Application Note: Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate in Drug Discovery

This application note details the strategic use of Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (hereafter referred to as M-TQO-6 ) as a versatile scaffold in medicinal chemistry.

This guide moves beyond basic synthesis to explore regioselective functionalization, providing researchers with a roadmap for generating diverse libraries of bioactive quinoxalinone derivatives.

Executive Summary

The M-TQO-6 scaffold represents a privileged pharmacophore in drug development, serving as a core structural motif in kinase inhibitors (e.g., ASK1, Raf), glutamate receptor antagonists (NMDA/Glycine site), and antibacterial agents. Its unique value lies in its bifunctional nitrogen core (an acidic amide N1 and a nucleophilic amine N4) and a modifiable C6-ester , allowing for orthogonal diversification strategies.

This guide provides validated protocols for:

-

Scalable Synthesis: Constructing the core with high regiocontrol.

-

Regioselective Switching: Exclusively targeting N1 (amide) or N4 (amine) for functionalization.

-

Library Expansion: Leveraging the C6-ester for rapid analog generation.

Chemical Profile & Structural Logic

| Property | Specification |

| IUPAC Name | Methyl 3,4-dihydro-2(1H)-quinoxalinone-6-carboxylate |

| CAS Number | 105404-33-9 (Generic Ref) |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.23 g/mol |

| Key Functionality | N1 (Amide): pKa ~12-13 (H-bond donor/acidic).N4 (Amine): Nucleophilic, secondary aniline.C6 (Ester): Electrophilic handle for diversification. |

| Regiochemistry | The ester at C6 is para to the amide nitrogen (N1) and meta to the amine nitrogen (N4). |

Synthesis of the Core Scaffold

Objective: Synthesize M-TQO-6 from commercially available methyl 3,4-diaminobenzoate with high regioselectivity favoring the 6-isomer.

Mechanistic Insight (The "Nucleophilicity Rule")

The starting material, methyl 3,4-diaminobenzoate , possesses two non-equivalent amino groups. The amino group at position 3 (meta to the ester) is more nucleophilic than the amino group at position 4 (para to the ester), which is deactivated by resonance.

-

Reaction with Ethyl Chloroacetate: The more nucleophilic meta-NH₂ attacks the

-carbon of ethyl chloroacetate (Sɴ2). The subsequent cyclization involves the para-NH₂ attacking the ester carbonyl. -

Result: The meta-nitrogen becomes N4 (amine), and the para-nitrogen becomes N1 (amide). This creates the 6-carboxylate isomer exclusively.

Protocol 1: Cyclocondensation

Reagents: Methyl 3,4-diaminobenzoate (1.0 eq), Ethyl chloroacetate (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (Dimethylformamide).

-

Dissolution: Dissolve methyl 3,4-diaminobenzoate (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (N₂).

-

Base Addition: Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes.

-

Alkylation: Add ethyl chloroacetate (12 mmol) dropwise.

-

Heating: Heat the mixture to 80°C and monitor by TLC/LC-MS. (Typically complete in 4–6 hours).

-

Note: If cyclization is slow, raising the temperature to 100°C for 1 hour drives the intramolecular amidation.

-

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product usually precipitates.

-

Purification: Filter the solid. Wash with water and cold ethanol. Recrystallize from Ethanol/Water to obtain M-TQO-6 as a pale yellow/off-white solid.

-

Yield Target: >75%

-

QC Check: ¹H NMR should show a singlet for the ester methyl (~3.8 ppm) and a broad singlet for the amide NH (~10.5 ppm).

-

Orthogonal Functionalization Strategies

The power of M-TQO-6 lies in the ability to selectively functionalize N1 or N4.

Protocol 2: Regioselective N1-Alkylation (The "Amide Switch")

Mechanism: The amide proton (N1-H) is significantly more acidic than the amine (N4-H). Using a strong base (NaH) selectively deprotonates N1, allowing electrophilic attack at this position.

-

Setup: Dissolve M-TQO-6 (1.0 eq) in anhydrous DMF at 0°C.

-

Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.1 eq) portion-wise. Evolution of H₂ gas will be observed. Stir for 30 min at 0°C -> RT.

-

Visual Cue: Solution often turns deep orange/red upon anion formation.

-

-

Alkylation: Add the alkyl halide (R-X, 1.1 eq) dropwise.

-

Reaction: Stir at RT for 2–12 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

-

Outcome: Exclusive N1-substituted product.

Protocol 3: Regioselective N4-Alkylation (The "Amine Switch")

Mechanism: Under neutral or reductive conditions, the amine (N4) is the active nucleophile, while the amide (N1) remains inert.

Method A: Reductive Amination (Preferred for diverse R groups)

-

Setup: Dissolve M-TQO-6 (1.0 eq) and the desired Aldehyde (R-CHO, 1.2 eq) in DCE (Dichloroethane) or MeOH.

-

Imine Formation: Add catalytic Acetic Acid (1-2 drops). Stir for 1 hour.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir overnight at RT.

-

Outcome: Exclusive N4-substituted product.

Method B: Direct Alkylation (Mild Base)

-

Setup: Dissolve M-TQO-6 in Acetonitrile.

-

Base: Add DIPEA (Diisopropylethylamine) or NaHCO₃ (Weak bases do not deprotonate the amide).

-

Reagent: Add highly reactive alkyl halides (e.g., Benzyl bromide, Allyl bromide).

-

Outcome: Predominantly N4-substituted product.

Visualizing the Workflow

Caption: Divergent synthesis workflow for M-TQO-6. Path A and B demonstrate orthogonal protection-free functionalization of the nitrogen centers.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Low Regioselectivity (Core Synthesis) | Temperature too high initially; wrong solvent. | Ensure initial alkylation is at moderate temp (RT) before heating to 80°C. Use DMF (polar aprotic) to favor Sɴ2. |

| N1 vs N4 Mixtures | Base strength mismatch. | For N1: Ensure NaH is fresh and anhydrous. For N4: Avoid strong bases; use DIPEA or no base. |

| Incomplete Cyclization | Intermediate ester formed but ring didn't close. | Increase temp to 100°C or add catalytic acetic acid to drive the lactam formation. |

| Solubility Issues | M-TQO-6 is rigid and polar. | Use DMSO or DMF for reactions. For workup, the product often crashes out of water, simplifying isolation. |

References

-

Regioselective Synthesis of Quinoxalinones: Title: "Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates" Source: PMC / NIH URL:[Link] (Note: Validates the regiochemical principles of diamine condensation).

-

Biological Activity (ASK1 Inhibitors): Title: "Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors" Source: Taylor & Francis Online URL:[Link][1][2]

-

Photocatalytic Alkylation Strategies: Title: "The visible-light-triggered regioselective alkylation of quinoxalin-2(1H)-ones via decarboxylation coupling" Source:[3] PubMed URL:[Link]

-

General Reactivity of 3,4-Dihydroquinoxalin-2(1H)-ones: Title: "Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones" Source: Organic Chemistry Portal URL:[Link]

Sources

Experimental procedure for N-alkylation of tetrahydroquinoxalines

Application Note: Precision N-Alkylation of 1,2,3,4-Tetrahydroquinoxalines

Executive Summary & Strategic Considerations

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in CETP inhibitors, antiviral agents, and anticancer therapeutics. Functionalization of the nitrogen atoms (N1 and N4) is a critical step in modulating lipophilicity (LogP), metabolic stability, and target affinity.

However, N-alkylation of THQs presents specific challenges:

-

Regioselectivity: In C2- or C3-substituted THQs, discriminating between N1 and N4 requires exploiting subtle steric and electronic differences.

-

Chemo-selectivity: Preventing over-alkylation (quaternization) or bis-alkylation when mono-functionalization is desired.

-

Reaction Efficiency: Traditional alkyl halide substitutions often suffer from sluggish kinetics due to the reduced nucleophilicity of anilinic nitrogens compared to aliphatic amines.

This guide details two validated protocols: Reductive Alkylation (Method A) for high chemoselectivity and Direct Nucleophilic Substitution (Method B) for broad substrate availability.

Decision Matrix: Selecting the Right Protocol

Before initiating wet chemistry, select the method based on your substrate and available reagents.

Figure 1: Decision matrix for N-alkylation strategies.

Method A: Reductive Alkylation (Recommended)

Principle: This method utilizes an aldehyde or ketone and a reducing agent (sodium triacetoxyborohydride or catalytic hydrogenation). It is superior for avoiding over-alkylation because the intermediate iminium ion is sterically bulkier than the starting amine, and the reduction step is irreversible.

Mechanism: The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The hydride source selectively reduces the iminium species.

Protocol A: Boronic Acid-Catalyzed Reductive Alkylation

Recent advances suggest using arylboronic acids to catalyze the condensation step, allowing for milder conditions.

Reagents:

-

Substrate: 1,2,3,4-Tetrahydroquinoxaline derivative (1.0 equiv)

-

Alkylating Agent: Aldehyde (1.1 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB, 1.5 equiv) or Hantzsch Ester (for metal-free catalytic variants).

-

Catalyst (Optional): Phenylboronic acid (10 mol%) - Accelerates imine formation.

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask, dissolve the THQ (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (5 mL).

-

Expert Tip: If using the boronic acid catalyst, add it at this stage. Stir at room temperature for 30 minutes to ensure pre-equilibrium of the iminium species.

-

-

Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

-

Why STAB? Unlike NaBH4, STAB is less basic and tolerates aldehydes well without reducing them directly before imine formation.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The imine intermediate usually disappears, converging to the product spot.

-

Quench: Quench with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography.

-

Note: N-alkyl THQs are often fluorescent; use a UV lamp for fraction collection.

-

Method B: Direct Nucleophilic Substitution

Principle: Direct displacement of an alkyl halide using a base. This method is necessary when the alkyl group cannot be derived from an aldehyde (e.g., alkylation with benzyl chlorides, alpha-halo esters).

Challenges:

-

Poly-alkylation: The product is often more nucleophilic than the starting material (inductive effect of the alkyl group).

-

Regioselectivity: In 2-substituted THQs, N4 is generally more nucleophilic due to less steric hindrance compared to N1.

Protocol B: Finkelstein-Promoted Alkylation

Reagents:

-

Substrate: 1,2,3,4-Tetrahydroquinoxaline derivative (1.0 equiv)

-

Alkylating Agent: Alkyl Bromide or Chloride (1.1 equiv)

-

Base: K2CO3 (2.0 equiv) or Cs2CO3 (1.5 equiv)

-

Additive: Potassium Iodide (KI, 0.2 equiv) - Crucial for alkyl chlorides.

-

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with THQ (1.0 mmol), K2CO3 (2.0 mmol), and KI (0.2 mmol) in anhydrous MeCN (4 mL).

-

Addition: Add the alkyl halide (1.1 mmol) dropwise.

-

Expert Tip: If the alkyl halide is highly reactive (e.g., Methyl Iodide, Benzyl Bromide), cool to 0°C during addition to prevent exotherms and bis-alkylation.

-

-

Heating: Heat the mixture to 60–80°C.

-

Validation: Monitor consumption of starting material. If the reaction stalls, switch solvent to DMF and increase temp to 100°C, but watch for decomposition.

-

-

Workup: Filter off the inorganic solids (salts). Dilute the filtrate with water and extract with EtOAc.

-

Self-Validating Step: Check the pH of the aqueous layer. It should be basic (~pH 9-10). If acidic, the amine may be trapped as a salt.

-

-

Purification: Recrystallization (from EtOH/Water) is often possible for solid products; otherwise, use silica chromatography.

Regioselectivity & Mechanistic Insight

Understanding the reactivity difference between N1 and N4 is vital for complex substrates.

-

Structure: In 2-substituted THQs (e.g., 2-methyl-1,2,3,4-THQ), the C2 substituent creates steric clash around N1.

-

Outcome: Under thermodynamic control (Method B), alkylation favors N4 (the less hindered position).

-

Diagram:

Figure 2: Regioselectivity in 2-substituted tetrahydroquinoxalines favors the N4 position.

Quantitative Comparison of Methods

| Feature | Method A (Reductive) | Method B (Direct) |

| Primary Reagent | Aldehyde/Ketone | Alkyl Halide |

| Reaction Type | Reductive Amination | SN2 Substitution |

| Regioselectivity | High (Steric control) | Moderate (Electronic/Steric) |

| Risk of Bis-alkylation | Low | High |

| Functional Group Tolerance | Excellent (Acids, Esters ok) | Moderate (Base sensitive groups risk hydrolysis) |

| Typical Yield | 85–95% | 60–80% |

Troubleshooting & Quality Control

-

Issue: Low Conversion.

-

Method A: The imine formation might be slow. Add activated molecular sieves (4Å) to remove water and drive equilibrium.

-

Method B: Switch base to Cs2CO3 (higher solubility in organic solvents) or add a phase transfer catalyst (TBAF).

-

-

Issue: Bis-alkylation.

-

Reduce equivalents of alkylating agent to 0.9.

-

Use Method A (Reductive Alkylation) as it naturally stops at the secondary/tertiary amine stage more effectively than SN2.

-

-

QC Check:

-

1H NMR: Look for the diagnostic shift of the N-CH2 protons (typically

3.0–4.0 ppm). -

NOESY: To confirm regiochemistry in substituted THQs, check for NOE correlations between the N-alkyl group and the C2/C3 protons.

-

References

-

Reductive Alkylation of Quinolines: "Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid." Organic Letters, 2021.[1]

-

HFIP Mediated Synthesis: "Tandem reductive alkylation of quinolines to functionalized tetrahydroquinolines enabled by HFIP." Organic Chemistry Frontiers, 2025.

-

Asymmetric Hydrogenation: "Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation." Chemical Science, 2023.[2][3]

-

Borrowing Hydrogen Catalysis: "N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex." ACS Applied Materials & Interfaces, 2013.

-

Medicinal Chemistry Applications: "Synthesis, 2D-QSAR Studies and Biological Evaluation of Quinazoline Derivatives." Medicinal Chemistry, 2019.[4]

Sources

Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate as a building block for heterocyclic compounds

[1]

Executive Summary

Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (hereafter M-TQ-6 ) represents a privileged scaffold in modern drug discovery.[1] Unlike its fully aromatic counterparts, the tetrahydroquinoxaline core offers a unique three-dimensional topography (puckered ring system) and distinct hydrogen-bonding vectors (N1-amide donor/acceptor and N4-amine donor).[1]

This application note provides a definitive guide to the synthesis, regiochemical control, and diversification of M-TQ-6. We address the common challenge of 6- vs. 7-isomer separation and provide validated protocols for transforming this building block into libraries targeting AMPA receptors, tubulin polymerization, and kinase pathways.[1]

Structural Analysis & Reactivity Profile[1]

The utility of M-TQ-6 lies in its orthogonal reactivity. The molecule contains four distinct sites for diversification, allowing for the rapid generation of Structure-Activity Relationship (SAR) data.[1]

-

N1 (Lactam Nitrogen): Electronically poor due to conjugation with the C2 carbonyl.[1] Reacts only under strong forcing conditions (e.g., NaH/DMF), serving as a "protected" site during mild diversifications.[1]

-

N4 (Aniline Nitrogen): The most nucleophilic center.[1] Readily undergoes alkylation, acylation, or reductive amination under mild conditions.[1] This is the primary vector for library generation.[1]

-

C3 (Methylene): Susceptible to oxidation (to the imine/aromatic system) or aldol-type condensations if the N4 is protected.[1]

-

C6 (Ester): A versatile handle for hydrolysis to the acid, conversion to amides (lipophilic tails), or reduction to benzyl alcohols.[1]

Strategic Visual: Reactivity & Synthesis Flow

The following diagram outlines the synthesis of the core and its downstream diversification pathways.

Figure 1: Synthesis and Divergent Pathways of M-TQ-6.[1] Note the kinetic control favoring N3 alkylation to yield the 6-isomer.

Core Synthesis Protocol: The Regioselectivity Challenge

The Problem: Condensing 3,4-diaminobenzoates with chloroacetic acid derivatives can theoretically yield two isomers: the 6-carboxylate (desired) and the 7-carboxylate. The Solution: Exploiting electronic differentiation. The ester group at C1 withdraws electrons, making the para-amino group (position 4) less nucleophilic than the meta-amino group (position 3).[1] Therefore, the initial alkylation occurs preferentially at the 3-amino group, leading to the 6-carboxylate product upon cyclization.[1]

Protocol A: Regioselective Synthesis of M-TQ-6

Materials:

-

Methyl 3,4-diaminobenzoate (1.0 eq)[1]

-

Methyl chloroacetate (1.1 eq)[1]

-

Potassium carbonate (

, anhydrous, 2.0 eq)[1] -

DMF (Dimethylformamide, anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve Methyl 3,4-diaminobenzoate (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask under nitrogen atmosphere.

-

Base Addition: Add

(20 mmol) and stir at room temperature for 15 minutes to ensure suspension homogeneity. -

Alkylation (Critical Step): Add Methyl chloroacetate (11 mmol) dropwise over 10 minutes.

-

Expert Note: Do not heat yet.[1] Stir at Room Temperature (RT) for 4–6 hours. This favors the kinetic alkylation of the more nucleophilic 3-amino group.

-

-

Cyclization: Once TLC indicates consumption of starting material (formation of the mono-alkylated intermediate), heat the reaction to 80°C for 12 hours. This thermal step drives the intramolecular attack of the 4-amino group onto the ester carbonyl of the acetate tail.[1]

-

Workup: Cool to RT. Pour the mixture into ice-water (100 mL). The product often precipitates as a beige solid.[1]

-

Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (

mL), wash with brine, dry over -

Isomer Separation: Recrystallize from Ethanol. The 6-isomer is typically less soluble and crystallizes first.

Yield Expectation: 65–75% (after recrystallization).[1]

Diversification Protocols

Protocol B: N4-Selective Alkylation (Library Generation)

This protocol allows for the introduction of lipophilic domains or targeting moieties without disturbing the lactam core.[1]

Mechanism: The N4 nitrogen is an aniline (pKa ~4-5) while the N1 is a lactam (pKa ~17).[1] Using a mild base ensures exclusive alkylation at N4.[1]

-

Dissolution: Dissolve M-TQ-6 (1.0 eq) in Acetonitrile (ACN).

-

Base Selection: Add

(1.5 eq) and catalytic Potassium Iodide (KI, 0.1 eq).[1]-

Why KI? It facilitates the Finkelstein reaction in situ, converting alkyl chlorides/bromides to more reactive iodides.[1]

-

-

Electrophile Addition: Add the Alkyl Halide (1.1 eq).

-

Reaction: Reflux (80°C) for 3–6 hours. Monitor by TLC (Product is less polar than starting material).[1]

-

Workup: Filter off inorganic salts. Evaporate solvent.[1]

-

Purification: Flash column chromatography (Hexane:EtOAc gradient).

Protocol C: Oxidation to Quinoxalin-2-one (Aromatization)

Many bioactive compounds (e.g., AMPA antagonists like YM872) utilize the fully aromatic quinoxalinedione core.[1] M-TQ-6 can be oxidized to this state.

-

Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is the reagent of choice for clean dehydrogenation.[1]

-

Procedure: Dissolve M-TQ-6 in Dichloromethane (DCM). Add DDQ (1.1 eq) at RT.[1]

-

Observation: The reaction typically turns deep red/brown (charge transfer complex) and then precipitates the hydroquinone byproduct.[1]

-

Time: 1–2 hours at RT.

-

Workup: Filter through a pad of Celite to remove reduced DDQ.[1] Wash the filtrate with saturated

to remove acidic byproducts.[1]

Biological Applications & Case Studies

The M-TQ-6 scaffold is a bioisostere for several bicyclic systems found in FDA-approved drugs.

| Therapeutic Area | Target | Mechanism of Action | Key Reference |

| Oncology | Tubulin | Colchicine binding site inhibition. The N4-benzyl derivatives of M-TQ-6 arrest cell cycle at G2/M phase. | |

| Neurology | AMPA/Kainate | Glutamate receptor antagonism.[1] The 6-carboxylate (often hydrolyzed to acid) mimics the glutamate moiety.[1] | |

| Metabolic | Aldose Reductase | Inhibition of ALR2.[1] N1-substituted derivatives show selectivity for ALR2 over ALR1. |

Case Study: Tubulin Inhibition

Research indicates that N4-benzylation of the M-TQ-6 core significantly enhances cytotoxicity against HeLa and MCF-7 cell lines. The puckered tetrahydro-ring allows the molecule to fit into the colchicine binding pocket more effectively than the planar aromatic analog, suggesting that maintaining the tetrahydro state is crucial for this specific target.[1]

Troubleshooting & Quality Control

Regioisomer Differentiation by NMR

Distinguishing the 6-isomer from the 7-isomer is the most critical QC step.[1]

-

6-Isomer (Target): The proton at C5 (adjacent to N4) appears as a doublet (

Hz) due to ortho coupling with C7-H. The proton at C8 is a singlet (or small doublet due to meta coupling).[1]-

Key Shift: Look for a significant NOE (Nuclear Overhauser Effect) between the N4-H (or N4-Alkyl) and the C5-H. If the ester is at C6, C5-H is adjacent to the amine.[1]

-

-

7-Isomer (Impurity): The proton pattern is reversed relative to the nitrogen substituents.[1]

Common Failure Modes

-

Over-alkylation: If strong bases (NaH) are used, N1 alkylation occurs, destroying the H-bond donor capability required for many receptor interactions.[1] Stick to Carbonates.

-

Incomplete Cyclization: If the reaction is not heated in Step 4 of Protocol A, the open-chain intermediate persists.[1] This is visible in NMR as a complex aliphatic region (two sets of ethyl/methyl signals).[1]

References

-

Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors.[1] European Journal of Medicinal Chemistry. Link

-

Zhu, Y., et al. (2024). Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N',N'-tetraalkylethylenediamine.[1][4][5] Organic & Biomolecular Chemistry. Link

-

Ohmori, J., et al. (1994). Novel AMPA/Kainate antagonists: Synthesis and structure-activity relationships of 6-cyano-7-nitroquinoxalin-2,3-diones.[1] Journal of Medicinal Chemistry. Link

-

Lubell, W. D., et al. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-ones from o-phenylenediamines and aroylpyruvates.[1][6] Beilstein Journal of Organic Chemistry. Link

-

Khanna, K., et al. (2019). Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones via Pd-catalyzed photochemical reductive alkylation.[1][7] Organic Chemistry Portal. Link

Sources

- 1. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Photochemical alkylation of quinoxalin-2(1 H)-ones with N, N, N', N'-tetraalkylethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N′,N′-tetraalkylethylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,4-Dihydroquinoxalin-2(1H)-one synthesis [organic-chemistry.org]

High-Throughput Screening of Quinoxaline Libraries: Kinase Inhibitor Discovery via TR-FRET

Abstract

Quinoxaline scaffolds are "privileged structures" in medicinal chemistry, serving as the backbone for numerous FDA-approved kinase inhibitors (e.g., Erdafitinib). However, their inherent lipophilicity and potential for autofluorescence present specific challenges in High-Throughput Screening (HTS). This Application Note details a robust protocol for screening quinoxaline libraries against kinase targets using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By utilizing time-gated detection, this method eliminates false positives caused by compound autofluorescence—a common artifact in heterocyclic library screens.

Library Design & Preparation

The Solubility Challenge

Quinoxalines are planar, nitrogen-containing heterocycles that often exhibit poor aqueous solubility. In HTS, precipitation leads to light scattering, which can quench fluorescence signals or falsely mimic inhibition.

-

Solvent Standard: Dissolve library compounds in 100% analytical-grade DMSO to a stock concentration of 10 mM.

-

Acoustic Dispensing: Use acoustic liquid handling (e.g., Labcyte Echo) rather than tip-based transfer. Acoustic energy prevents the "carryover" issues associated with sticky lipophilic compounds and allows for precise nanoliter transfers (2.5–50 nL) directly into the assay plate, keeping final DMSO concentrations <1%.

Plate Layout Strategy

To calculate the Z-factor (Z') effectively, every plate must contain internal controls. Do not rely on external control plates.

| Well Type | Content | Purpose | Count (384-well) |

| Max Signal (High Control) | Enzyme + Substrate + DMSO (No Inhibitor) | Defines 0% Inhibition | 32 wells (Columns 1-2) |

| Min Signal (Low Control) | Substrate + DMSO (No Enzyme) OR Enzyme + Reference Inhibitor (e.g., Staurosporine 10 µM) | Defines 100% Inhibition | 32 wells (Columns 23-24) |

| Test Compounds | Enzyme + Substrate + Quinoxaline Library | Experimental Data | 320 wells |

Assay Principle: TR-FRET Kinase Assay

Standard fluorescence intensity assays are unsuitable for quinoxalines because many derivatives emit blue/green fluorescence (400–550 nm), overlapping with common fluorophores.

Why TR-FRET? TR-FRET employs a lanthanide donor (e.g., Europium) with a long fluorescence lifetime (milliseconds). By introducing a time delay (50–100 µs) between excitation and measurement, the short-lived autofluorescence of the quinoxaline compounds (nanoseconds) decays completely, leaving only the specific assay signal.

Mechanism:

-

Kinase Reaction: Kinase transfers

-phosphate from ATP to a biotinylated peptide substrate. -

Detection:

-

Donor: Europium-labeled anti-phospho-residue antibody binds the phosphorylated product.

-

Acceptor: Streptavidin-Allophycocyanin (SA-APC) binds the biotinylated peptide.

-

-

Readout: If phosphorylation occurs, Donor and Acceptor are brought into proximity (<10 nm). Excitation at 337 nm yields emission at 665 nm (APC).

Experimental Protocol

Reagents & Buffer

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (detergent is critical to prevent quinoxaline aggregation), 1 mM DTT.

-

Enzyme: Recombinant Kinase (titrated to linear velocity).

-

Substrate: Biotin-labeled peptide (e.g., Poly-GT or specific sequence).

-

ATP: Ultra-pure, concentration set to

apparent.

Step-by-Step Workflow

Step 1: Compound Transfer

-

Dispense 10 nL of quinoxaline library compounds (10 mM stock) into dry 384-well low-volume white plates.

-

Final assay concentration: 10 µM (assuming 10 µL reaction volume).

Step 2: Enzyme Addition

-

Add 5 µL of 2X Enzyme mix in Assay Buffer.

-

Note: Incubate for 10 minutes at RT to allow compound-enzyme pre-equilibration (detects slow-binders).

Step 3: Reaction Initiation

-

Add 5 µL of 2X Substrate/ATP mix.

-

Seal plate and centrifuge (1000 x g, 1 min).

-

Incubate at RT for 60 minutes (or time determined by linearity studies).

Step 4: Detection

-

Add 10 µL of Detection Mix (Eu-Antibody + SA-APC in EDTA-containing buffer).

-

Mechanism: EDTA chelates

, stopping the kinase reaction immediately. -

Incubate 1 hour at RT (signal stabilizes).

Step 5: Measurement

-

Read on a multimode plate reader (e.g., PerkinElmer EnVision).

-

Settings:

-

Excitation: 337 nm

-

Delay: 50 µs

-

Integration: 400 µs

-

Emission 1: 615 nm (Donor reference)

-

Emission 2: 665 nm (FRET signal)

-

Workflow Visualization

Figure 1: Step-by-step HTS workflow for kinase inhibition screening using TR-FRET. Color coding indicates distinct operational phases: Preparation (Blue), Liquid Handling (Red/Yellow/Green).

Data Analysis & Hit Validation

Ratiometric Calculation

To correct for well-to-well liquid handling variability and quenching, use the emission ratio:

Quality Control: Z-Factor ( )

Before accepting any plate data, calculate

-

Target:

is required for a robust screen. -

Failure: If

, check for pipette clogging or reagent degradation.

Hit Selection Logic

A compound is defined as a "Hit" if the inhibition % is > 3 standard deviations from the mean of the negative control (DMSO).

Validation Decision Tree:

-

Primary Screen: Single concentration (10 µM).

-

Counter Screen: Run the assay without the kinase (using a biotinylated phospho-peptide) to check if the quinoxaline inhibits the detection system (e.g., disrupting Biotin-Streptavidin binding).

-

Dose Response: Determine

(10-point curve).

Hit Validation Logic Diagram

Figure 2: Logic flow for validating primary hits. This process filters out false positives common to quinoxalines, such as fluorescence interference or non-specific binding.

Troubleshooting & Optimization

| Issue | Cause | Solution |

| High Background | Quinoxaline autofluorescence | Ensure delay time is >50 µs. If signal persists, switch to Red-shifted dyes (e.g., Alexa 647). |

| Low Z-Factor | Pipetting error or reagent instability | Use automated dispensing. Keep kinase on ice until use. Freshly prepare ATP. |

| Steep Hill Slope (>2) | Compound Aggregation | Increase detergent (Brij-35 or Triton X-100) to 0.01%. Quinoxalines are prone to colloidal aggregation. |

| Signal Quenching | Inner Filter Effect | Check compound absorbance at 337 nm. Highly colored compounds may absorb excitation light. |

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

-

NCBI Assay Guidance Manual. (2024). Assay Guidance Manual [Internet]. Bethesda (MD): National Library of Medicine (US). Link

-

BellBrook Labs. (2024). Protocol Recommendations for Performing a Kinase Inhibition Assay. Link

- Simeon, S., et al. (2019). Quinoxaline derivatives as kinase inhibitors: A review. European Journal of Medicinal Chemistry. (Contextual grounding for scaffold selection).

Application Note: Synthesis and Validation of Quinoxaline-Based Tubulin Polymerization Inhibitors

[1][2][3]

Executive Summary

Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and motility.[1][2] Agents that disrupt microtubule dynamics—specifically by inhibiting tubulin polymerization—remain a cornerstone of cancer chemotherapy.[1][3] While natural products like colchicine and combretastatin A-4 (CA-4) are potent, their clinical utility is often limited by toxicity and poor solubility.

This guide outlines a robust workflow for the development of quinoxaline derivatives as synthetic tubulin inhibitors. Quinoxalines offer a versatile, lipophilic scaffold that mimics the cis-stilbene geometry of CA-4, allowing for effective occupation of the colchicine binding site on

Rational Design & Mechanism of Action

The primary objective is to synthesize a molecule that occupies the hydrophobic pocket of the colchicine binding site at the interface of

Pharmacophore Modeling

Effective quinoxaline inhibitors typically feature:

-

Scaffold: A rigid quinoxaline core acting as a bioisostere for the A-ring or B-ring of colchicine/CA-4.

-

Pharmacophore A (Hydrophobic): A 3,4,5-trimethoxyphenyl moiety (or similar electron-rich aromatic ring) attached via a flexible linker (amine, sulfonamide, or hydrazone). This mimics the A-ring of colchicine.

-

Pharmacophore B (H-Bonding): Nitrogen atoms in the quinoxaline ring or linker capable of hydrogen bonding with residues such as Cys241 or Val238 in

-tubulin.

Mechanism of Action Pathway

The following diagram illustrates the downstream effects of ligand binding.

Figure 1: Mechanism of action for colchicine-site inhibitors. Binding prevents microtubule assembly, triggering the Spindle Assembly Checkpoint and subsequent apoptosis.

Chemical Synthesis Protocol

Objective: Synthesize 2,3-disubstituted quinoxaline derivatives via a nucleophilic substitution pathway.

Retrosynthetic Analysis

The most efficient route involves the chlorination of a quinoxaline-2,3-dione intermediate, followed by sequential nucleophilic aromatic substitution (

Synthetic Workflow Diagram

Figure 2: General synthetic route for 2,3-functionalized quinoxalines.

Detailed Protocol: Step-by-Step

Step 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione[4]

-

Reagents: o-Phenylenediamine (10 mmol), Oxalic acid dihydrate (12 mmol), 4N HCl (20 mL).

-

Procedure: Reflux the mixture for 2–4 hours. The solution will initially be clear and then form a precipitate.

-

Isolation: Cool to room temperature. Filter the white/pale solid. Wash with water and ethanol.

-

Yield Check: Expect >85% yield. MP >300°C.

Step 2: Chlorination to 2,3-Dichloroquinoxaline

-

Reagents: Quinoxaline-2,3-dione (5 mmol), Phosphorus oxychloride (

, 15 mL), catalytic DMF (2 drops). -

Safety: Perform in a fume hood.

releases HCl gas. -

Procedure: Reflux for 3 hours until the solid completely dissolves and the solution turns yellow/brown.

-

Work-up: Pour the cooled mixture slowly onto crushed ice (Exothermic!). Neutralize with

to pH 7. Extract with dichloromethane (DCM). -

Purification: Recrystallization from ethanol or flash chromatography (Hexane/EtOAc).

Step 3: Nucleophilic Substitution (Target Synthesis)

Design Note: To mimic colchicine, react with 3,4,5-trimethoxyaniline or a sulfonamide linker.

-

Reagents: 2,3-Dichloroquinoxaline (1 mmol), Substituted Aniline (1.1 mmol),

(2 mmol), anhydrous DMF (5 mL). -

Procedure: Heat at 80–100°C for 6–12 hours. Monitor by TLC.

-

Work-up: Pour into ice water. Filter the precipitate.

-

Characterization: Confirm structure via

-NMR (look for disappearance of amine protons and shifts in aromatic region) and HRMS.

Biological Validation Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This is the gold standard for confirming direct interaction with tubulin. It relies on the fact that the fluorophore DAPI (or a reporter kit dye) has higher quantum yield when bound to polymerized microtubules than to tubulin dimers.[5]

Reagents:

-

Purified Tubulin (porcine brain, >99% pure).

-

GTP (100 mM stock).

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM

, 0.5 mM EGTA). -

Fluorescent Reporter (DAPI or kit-specific fluorophore).

-

Positive Control: Paclitaxel (Stabilizer) and Colchicine/Nocodazole (Inhibitor).

-

Vehicle Control: DMSO (final concentration <1%).

Protocol:

-

Preparation: Pre-warm the 96-well plate (black, flat bottom) to 37°C.

-

Master Mix: Prepare tubulin solution (2 mg/mL or ~20

M) in buffer containing 1 mM GTP and the fluorescent reporter. Keep on ice. -

Compound Addition: Add 5

L of test compound (10x concentration) to wells. -

Initiation: Add 45

L of the Tubulin Master Mix to each well. -

Measurement: Immediately place in a fluorescence plate reader pre-heated to 37°C.

-

Excitation/Emission: 360 nm / 450 nm (for DAPI).

-